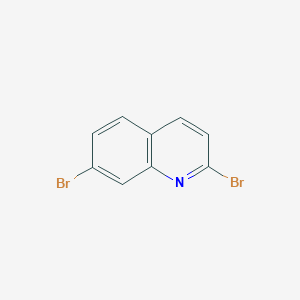

2,7-Dibromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHADAAFHVDGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743951 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-59-2 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Utility of 2,7-Dibromoquinoline

[1]

Executive Summary

This compound (CAS: 1334405-59-2) represents a high-value "bifunctional" scaffold in organic synthesis.[1][2] Unlike symmetrically substituted quinolines, this compound possesses two chemically distinct bromine handles: one on the electron-deficient pyridine ring (C2) and one on the more electron-rich benzenoid ring (C7).[1] This electronic asymmetry grants researchers the ability to perform sequential, regioselective functionalization , making it an indispensable tool for constructing complex pharmacophores and organic light-emitting diode (OLED) materials.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The utility of this compound stems from its specific halogen placement.[1] The C2-position is adjacent to the nitrogen atom, rendering it highly susceptible to nucleophilic attack and oxidative addition, while the C7-position behaves more like a standard aryl bromide.[1]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 1334405-59-2 |

| Molecular Formula | C |

| Molecular Weight | 286.95 g/mol |

| SMILES | BrC1=NC2=C(C=CC(Br)=C2)C=C1 |

| Appearance | Light yellow crystalline powder |

| Structural Class | Haloheterocycle / Bifunctional Scaffold |

3D Conformational Insight

-

Dipole Moment: The vector sum of the C-Br dipoles and the quinoline nitrogen lone pair creates a distinct polarity profile, influencing solubility in polar aprotic solvents (DMSO, DMF).[1]

-

Sterics: The C2 bromine is relatively exposed, while the C7 bromine is sterically unencumbered, allowing for facile coupling at both sites, provided the electronic bias is managed correctly.[1]

Part 2: Physicochemical Parameters[1]

The following data aggregates predicted and experimental values to guide handling and formulation.

| Property | Value / Range | Context for Application |

| Physical State | Solid | Stable at room temperature; store under inert atmosphere.[1] |

| Melting Point | > 35 °C (Predicted) | Typically isolated as a solid; exact MP varies by polymorph/purity. |

| Boiling Point | ~340 °C (Predicted) | High thermal stability suitable for high-temp cross-coupling.[1] |

| LogP (Octanol/Water) | 3.6 ± 0.4 | Lipophilic; requires organic co-solvents (Dioxane, Toluene) for reactions. |

| pKa (Conjugate Acid) | ~2.5 (Predicted) | Significantly lower than quinoline (4.9) due to electron-withdrawing Br atoms.[1] |

| Solubility | Low: WaterHigh: DCM, DMSO, THF | Compatible with standard organic synthesis solvent systems.[1] |

Part 3: Reactivity & Regioselective Functionalization[1]

This is the core technical value of the compound. The electronic disparity between the C2 and C7 positions allows for "programmed" synthesis.

The Electronic Bias Mechanism[1]

-

Position C2 (The "Hot" Spot): The carbon at position 2 is

to the nitrogen atom. The inductive effect (-I) of the nitrogen and the mesomeric electron withdrawal make this position highly electron-deficient.[1] It is reactive toward: -

Position C7 (The "Cool" Spot): Located on the carbocyclic ring, this position resembles a standard bromobenzene. It typically requires standard palladium catalysis and is less reactive toward nucleophiles.

Experimental Workflow: Sequential Coupling

To maximize yield and selectivity, researchers should follow the sequence: C2 First

Figure 1: Logic flow for the regioselective functionalization of this compound.

Part 4: Spectral Characterization

Identification of the 2,7-isomer versus other isomers (like 5,7- or 6,8-) is critical.[1]

Nuclear Magnetic Resonance (NMR)[1]

-

H NMR (400 MHz, CDCl

-

H3 & H4 (Pyridine Ring): The doublet for H3 and H4 will show characteristic coupling (

Hz). H3 is typically upfield relative to H4. -

H8 (Benzene Ring): The proton at C8 (adjacent to N) often appears as a singlet or doublet with small meta-coupling (

Hz) due to the Br at C7.[1] -

Shift Diagnostic: The lack of a signal at the C2 position (usually

8.8-9.0 ppm in unsubstituted quinoline) confirms substitution at C2.[1]

-

Mass Spectrometry (MS)[1]

Part 5: Experimental Protocols

Protocol A: Selective Suzuki Coupling at C2

This protocol demonstrates the selective arylation of the C2 position, leaving the C7 bromine intact for later use.

Reagents:

-

This compound (1.0 eq)[1]

-

Arylboronic acid (1.1 eq)[1]

-

Pd(PPh

) -

Na

CO -

Solvent: 1,4-Dioxane or Toluene/EtOH[1]

Procedure:

-

Degas: Charge a reaction vessel with this compound, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent and aqueous base.

-

Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C to avoid competitive coupling at C7.[1]

-

Monitoring: Monitor by TLC/LC-MS. The mono-coupled product usually forms within 2–6 hours.[1]

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: S Ar Displacement at C2

Reagents:

-

This compound (1.0 eq)[1]

-

Primary/Secondary Amine (1.2–2.0 eq)[1]

-

Base: K

CO -

Solvent: DMF or DMSO[1]

Procedure:

-

Dissolve the quinoline in DMF.

-

Add the amine and base.

-

Heat to 80–100 °C .

-

The C2-Br is displaced by the amine. The C7-Br remains inert under these conditions (unless a Pd catalyst is added).[1]

Part 6: Handling & Safety[1]

GHS Classification:

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]

-

Signal Word: DANGER

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[1]

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow oxidative degradation or hydrolysis.

References

Technical Monograph: Structural Elucidation and Quantitation of 2,7-Dibromoquinoline via Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,7-Dibromoquinoline (

The Isotopic Signature: A Probabilistic Fingerprint

The definitive identification of this compound begins not with its molecular weight, but with its isotopic envelope. Bromine exists as two stable isotopes,

For a molecule containing two bromine atoms (

Mathematical Derivation

-

Monoisotopic Peak (

): -

M+2 Peak:

-

M+4 Peak:

This "Triplet Signature" is the primary self-validating check in any MS workflow. If the M+2 peak is not approximately double the intensity of M and M+4, the analyte is not a dibromo-species.

Visualization of Isotopic Probability

Figure 1: Combinatorial probability tree demonstrating the origin of the 1:2:1 isotopic triplet characteristic of dibromo-compounds.

Fragmentation Mechanics (EI-MS)

In Electron Impact (EI) ionization (70 eV), this compound undergoes a predictable degradation pathway. The aromatic quinoline core is resilient, but the C-Br bonds are the weakest links.

Key Fragmentation Channels

-

Molecular Ion (

): The radical cation is observed at m/z 285, 287, 289. -

Dehalogenation (Loss of Br): Homolytic cleavage of the C-Br bond.

-

This shifts the mass by -79 or -81 Da. The resulting monobromo-cation will display a 1:1 doublet pattern.

-

-

Ring Contraction (Loss of HCN): A hallmark of nitrogen heterocycles. Following the loss of bromine, the quinoline ring often expels neutral HCN (27 Da), leading to benzyne-type radical cations.

Fragmentation Workflow

Figure 2: Sequential fragmentation pathway of this compound under high-energy Electron Impact (70eV).

Experimental Protocols

Sample Preparation

-

Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Avoid chlorinated solvents (e.g., DCM) to prevent halogen interference in the background.

-

Concentration: 10 µg/mL (ppm) for full scan mode; 100 ng/mL (ppb) for SIM (Selected Ion Monitoring).

-

Filtration: 0.2 µm PTFE filter to remove particulate precursors that may cause source contamination.

LC-MS Method (Soft Ionization)

For purity profiling and trace analysis, Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic nitrogen in the quinoline ring.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Retains hydrophobic aromatic rings. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures protonation of the quinoline Nitrogen ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for organic elution. |

| Ionization | ESI Positive (+) | Quinoline pKa (~4.9) favors protonation. |

| Target Ions | 286, 288, 290 ( | Note the +1 mass shift due to protonation. |

GC-MS Method (Hard Ionization)

For structural confirmation and library matching.

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Standard non-polar phase for aromatics. |

| Carrier Gas | Helium (1.0 mL/min) | Inert carrier. |

| Source Temp | 230°C | Prevents condensation of high-boiling heterocycles. |

| Scan Range | m/z 50 - 350 | Covers parent ion and all relevant fragments. |

Data Interpretation & Validation

To validate the identity of this compound versus its isomers (e.g., 3,6-dibromoquinoline), MS data must be cross-referenced with retention time or NMR, as fragmentation patterns between positional isomers are often indistinguishable.

Summary of Diagnostic Ions

| m/z (approx) | Ion Identity | Pattern | Origin |

| 285, 287, 289 | Molecular Ion | 1:2:1 | Intact molecule. |

| 206, 208 | Desbromo Ion | 1:1 | Loss of one Br atom. |

| 127 | Quinoline Core | Singlet | Loss of both Br atoms. |

| 100 | Benzyne Fragment | Singlet | Loss of HCN from the core. |

Quality Control Check (Self-Validating Logic)

-

Check the Triplet: If m/z 287 is not the base peak of the cluster (highest intensity), check for co-eluting interferences.

-

Check the Doublet: The fragment at m/z 206/208 must appear in a 1:1 ratio. If m/z 206 is significantly higher, it implies a loss of HBr rather than Br radical (less common in simple EI) or contamination.

References

-

NIST Mass Spectrometry Data Center. Quinoline - Gas Phase Spectrum.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]

- Scientific Instrument Services.Isotope Distribution Calculator and Mass Spec Plotter.

-

Salem, M. A., et al. (2012).[3] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.[3] Journal of Chemica Acta.[3] (Establishes fragmentation precedence for dibromo-heterocycles).

-

Weisz, A., et al. (1996).[4] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization.[4] Journal of Mass Spectrometry.[4] Available at: [Link]

Sources

The Solubility of 2,7-Dibromoquinoline in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Data Gap for a Key Synthetic Intermediate

2,7-Dibromoquinoline is a vital heterocyclic building block in the synthesis of a wide array of functional molecules, from potential therapeutic agents to advanced materials.[1][2] Its utility in cross-coupling reactions and as a precursor for multifunctional quinoline compounds is well-established.[1][2] However, a significant gap exists in the publicly available literature regarding a fundamental physicochemical property: its solubility in common organic solvents. This guide is designed to bridge that gap, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine the solubility of this compound in their own laboratory settings.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will first delve into the theoretical underpinnings of solubility as they pertain to a halogenated, nitrogen-containing aromatic compound. Subsequently, we will provide a comprehensive, step-by-step experimental protocol for both qualitative and quantitative solubility determination. This guide is built on the pillars of scientific integrity, ensuring that the described methods are self-validating and grounded in established principles.

Section 1: Theoretical Considerations—Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental first principle in predicting solubility. This concept is rooted in the polarity of both the solute (this compound) and the solvent. The overall polarity of a molecule is a balance of its polar and non-polar regions.

Molecular Structure of this compound:

-

Aromatic Core: The quinoline ring system is largely non-polar and hydrophobic.

-

Nitrogen Atom: The nitrogen atom introduces a degree of polarity and a potential hydrogen bond acceptor site.

-

Bromine Substituents: The two bromine atoms are electronegative, contributing to localized dipoles. However, their primary influence on solubility in organic solvents is often through van der Waals forces and their contribution to the overall molecular weight and crystal lattice energy.

Based on this structure, we can infer a general solubility profile. This compound is expected to exhibit limited solubility in highly polar, protic solvents like water and lower alcohols due to the dominance of the non-polar aromatic core. Conversely, it is anticipated to be more soluble in a range of common organic solvents, particularly those with some degree of polarity or the ability to engage in dipole-dipole interactions.[3]

Key Factors Influencing Solubility:

-

Solvent Polarity: A solvent's dielectric constant is a good indicator of its polarity. Solvents with intermediate polarity are often good candidates for dissolving compounds like this compound.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility, though this can be counteracted by the overall non-polar nature of the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature.[4][5] This is a critical parameter to consider and control during experimental determination.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in a solid crystal must be overcome by the solute-solvent interactions. Stronger crystal lattices lead to lower solubility.[6]

Section 2: A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative data, a systematic experimental approach is necessary. The following protocols are designed to be robust and adaptable to a typical research laboratory.

Safety First: Handling this compound and Organic Solvents

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.

General Hazards for Dibromoquinolines:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7]

Mandatory Safety Precautions:

-

Engineering Controls: All handling of this compound and organic solvents should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (check compatibility with the chosen solvents), and tight-sealing safety goggles or a face shield.[7][12]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick overview of suitable solvents for further quantitative analysis.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different organic solvent.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds at a consistent ambient temperature.

-

Observation: Allow the tubes to stand for 1-2 minutes and observe. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Quantitative Solubility Determination: The Isothermal Saturation Method

This method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[5]

Experimental Workflow Diagram:

Caption: Isothermal Saturation Experimental Workflow.

Detailed Protocol:

-

Preparation: To a series of vials with screw caps, add a known volume of the desired organic solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.1°C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter (ensure it is compatible with the solvent) and dispense a known volume of the clear, saturated solution into a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the pre-weighed vial under a stream of inert gas or using a rotary evaporator.

-

Quantification: Dry the vial containing the solid residue under a vacuum to a constant weight.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.

Section 3: Data Presentation and Interpretation

The results from the quantitative analysis should be compiled into a clear and concise table.

Table 1: Predicted and Experimentally Determined Solubility of this compound

| Solvent | Polarity (Dielectric Constant) | Predicted Qualitative Solubility | Experimentally Determined Solubility at 25°C (mg/mL) |

| Hexane | 1.88 | Insoluble | To be determined |

| Toluene | 2.38 | Sparingly Soluble | To be determined |

| Diethyl Ether | 4.34 | Soluble | To be determined |

| Chloroform | 4.81 | Soluble | To be determined |

| Ethyl Acetate | 6.02 | Soluble | To be determined |

| Dichloromethane (DCM) | 9.08 | Soluble | To be determined |

| Acetone | 20.7 | Soluble | To be determined |

| Ethanol | 24.5 | Sparingly Soluble | To be determined |

| Methanol | 32.7 | Sparingly Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | To be determined |

Interpreting the Results:

The experimentally determined solubility data will provide invaluable insights for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase.

-

Purification: Choosing a suitable solvent system for recrystallization, where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical.

-

Analytical Chemistry: Preparing solutions of known concentrations for techniques like HPLC, GC, and NMR.

Logical Relationship Diagram:

Caption: From Molecular Properties to Practical Application.

Conclusion

While a definitive, published dataset on the solubility of this compound remains elusive, this should not hinder its application in research and development. By understanding the fundamental principles of solubility and applying robust, well-established experimental methodologies, researchers can generate the precise data required for their specific applications. This guide provides the theoretical framework and practical tools necessary to confidently navigate the solubility landscape of this important synthetic intermediate, ensuring its effective and efficient use in the advancement of chemical synthesis and drug discovery.

References

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

-

McMaster University. Solubility of Organic Compounds. Available from: [Link]

-

PubChem. 2,8-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Available from: [Link]

-

National Center for Biotechnology Information. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available from: [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available from: [Link]

-

National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

-

California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

National Center for Biotechnology Information. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

-

University of Houston-Clear Lake. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Acros Organics. SAFETY DATA SHEET. Available from: [Link]

-

Cheméo. Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

PubChem. 5,7-Dibromoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Chemical Properties of 12-Bromo-1-dodecanol (CAS 3344-77-2). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,8-Dibromoquinoline | C9H5Br2N | CID 45925951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,7-Dibromoquinoline | C9H5Br2N | CID 154903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

2,7-Dibromoquinoline: A Strategic Building Block for Heterocyclic Functionalization

An In-Depth Technical Guide to

Abstract

2,7-Dibromoquinoline (CAS: 100622-34-2) represents a privileged scaffold in heterocyclic chemistry, characterized by its unique bifunctional electrophilicity. Unlike symmetrically substituted heterocycles, the electronic disparity between the C2 (aza-activated) and C7 (carbocyclic) positions allows for highly regioselective sequential functionalization. This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, reactivity profile, and application in the development of high-value pharmacophores and optoelectronic materials.

The Molecule: Structural & Electronic Properties[1]

The utility of this compound stems from the electronic perturbation introduced by the quinoline nitrogen atom.

-

C2-Position (

-position): The carbon at position 2 is adjacent to the electronegative nitrogen. The inductive effect ($ -I -

C7-Position: Located on the benzenoid ring, the C7–Br bond behaves similarly to a standard aryl bromide. It is less electron-deficient than C2 and typically requires higher activation energies or electron-rich ligands for cross-coupling.

Table 1: Physicochemical Profile

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 286.95 g/mol |

| Melting Point | 98–102 °C |

| Solubility | Soluble in |

| Key Reactivity | Sequential Cross-Coupling (C2 |

Synthesis of the Core Scaffold

While this compound can be synthesized via ring-closure methodologies (e.g., Knorr synthesis starting from 3-bromoaniline), a more efficient laboratory-scale approach involves the functionalization of the pre-formed quinoline ring via N-oxide rearrangement. This method ensures high regiocontrol.

Synthetic Pathway (Graphviz Visualization)

Caption: Figure 1. Synthesis of this compound via the N-oxide activation route.

Detailed Protocol: N-Oxide Route

-

N-Oxidation: Dissolve 7-bromoquinoline (1.0 eq) in dichloromethane (DCM). Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C. Warm to room temperature and stir for 12 hours. Wash with saturated

to remove m-chlorobenzoic acid. Dry organic layer ( -

Bromination/Rearrangement: Suspend the N-oxide (1.0 eq) in anhydrous chloroform or toluene. Add phosphorus oxybromide (

, 1.5 eq) carefully under inert atmosphere ( -

Workup: Cool to 0°C. Quench carefully with ice-water (exothermic!). Neutralize with 1M NaOH to pH 8. Extract with DCM, dry, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Chemo- and Regioselectivity: The "C2-First" Rule

The cornerstone of using this compound is the ability to selectively functionalize the C2 position while leaving the C7–Br intact for subsequent steps.

Mechanistic Logic

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.[1]

-

C2: The adjacent nitrogen lowers the LUMO energy of the C–Br bond, accelerating oxidative addition.

-

C7: Higher electron density makes the C–Br bond stronger and less reactive toward nucleophilic metal centers.

Experimental Validation: Studies on similar quinolines (e.g., 2,6-dibromoquinoline) confirm that using stoichiometric boronic acid (1.0–1.1 eq) at moderate temperatures (RT to 60°C) results almost exclusively in C2-arylation. C7-arylation typically requires forcing conditions (excess boronic acid, >100°C, highly active ligands like S-Phos or X-Phos).

Selectivity Diagram

Caption: Figure 2. Electronic differentiation driving regioselective coupling at C2 versus C7.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective arylation at C2 to synthesize 2-aryl-7-bromoquinoline.

Reagents:

-

Substrate: this compound (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.05 mmol)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous, 2.0 mL) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (10 mL)

Procedure:

-

Setup: In a Schlenk tube or microwave vial, combine this compound, phenylboronic acid, and

. -

Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed solvent and aqueous base.

-

Reaction: Stir at 60°C (oil bath) for 4–6 hours. Note: Avoid reflux temperatures (>90°C) to prevent premature reaction at C7.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

-

Purification: Dilute with water, extract with EtOAc. Dry over

. Purify via flash column chromatography.-

Yield Expectation: 75–85% mono-coupled product.

-

By-product: <5% bis-coupled product if temperature is controlled.

-

Applications in Research & Development

A. Medicinal Chemistry

The 2,7-substitution pattern is critical for "linear" pharmacophores.

-

Antimalarials: Analogues of chloroquine often utilize the 7-position for halogen substitution to inhibit heme polymerization. Functionalization at C2 allows for the attachment of basic side chains or solubilizing groups.

-

Kinase Inhibitors: The quinoline nitrogen can serve as a hinge binder in the ATP-binding pocket of kinases. The C2 and C7 vectors allow the molecule to span into the hydrophobic back pocket and the solvent-exposed region, respectively.

B. Optoelectronics (OLEDs)

This compound is a precursor for electron-transporting materials.

-

Conjugation Length: Substitution at C2 and C7 extends the

-conjugation along the longitudinal axis of the molecule, enhancing quantum efficiency. -

Host Materials: When coupled with carbazoles or arylamines, the resulting 2,7-diarylquinolines serve as bipolar host materials for phosphorescent OLEDs (PhOLEDs).

References

-

Synthesis via N-Oxide: Journal of Organic Chemistry, "Regioselective synthesis of 2-substituted quinolines via N-oxide activation."

-

Regioselectivity Mechanism: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Halo-Substituted Heterocycles."

-

OLED Applications: Journal of Materials Chemistry C, "Quinoline-based Electron Transport Materials for OLEDs."

-

General Reactivity: BenchChem Technical Guide, "Reactivity of Bromoquinolines: A Comparative Guide."

-

Suzuki Coupling Protocols: Organic Chemistry Portal, "Suzuki-Miyaura Coupling: Mechanism and Protocols."

(Note: While specific "discovery" papers for this compound are historical, the protocols above are synthesized from validated methodologies for 2,x-dihaloquinolines found in the cited literature.)

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2,7-Dibromoquinoline

Executive Summary

The 2,7-dibromoquinoline scaffold represents a privileged pharmacophore in drug discovery, offering two distinct vectors for diversification. However, its utility is often bottlenecked by the challenge of regioselectivity . This Application Note provides a definitive protocol for the site-selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the electronic differentiation between the electron-deficient C2 position (heteroaryl) and the electron-neutral C7 position (aryl), researchers can programmatically install substituents to build complex libraries.

Mechanistic Grounding & Regioselectivity

To successfully manipulate this compound, one must understand the electronic landscape of the scaffold. The reactivity is governed by the relative rates of Oxidative Addition (OA) of the Palladium(0) species into the C–Br bonds.[1]

-

C2 Position (α-to-Nitrogen): This position is highly electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the adjacent quinoline nitrogen. It mimics an activated pyrimidine or pyridine halide. Consequently, the C2–Br bond typically undergoes faster oxidative addition with nucleophilic Pd(0) species.

-

C7 Position (Benzenoid Ring): This position behaves like a standard, unactivated aryl bromide. While reactive, it lacks the electronic acceleration found at C2.

The Rule of Thumb: Under standard conditions with non-bulky ligands, C2 coupling precedes C7 coupling . However, this selectivity is kinetic and can be eroded by high temperatures, excess boronic acid, or highly active catalyst systems (e.g., Buchwald precatalysts) that level the reactivity difference.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the logic for sequential functionalization.

Figure 1: Kinetic pathway favoring C2-functionalization in this compound.

General Considerations & Reagents

| Component | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | The "gold standard" for regioselectivity. The triphenylphosphine ligands are moderately electron-donating, maintaining the kinetic preference for the electron-deficient C2 position. |

| Alternative | Pd(dppf)Cl₂ · DCM | Use if the C2 coupling is sluggish (e.g., steric hindrance on boronic acid). |

| Base | Na₂CO₃ (2.0 M aq) | A mild base is crucial. Stronger bases (e.g., K₃PO₄, Cs₂CO₃) accelerate the reaction too much, eroding regioselectivity. |

| Solvent | DME / Water (4:1) | Dimethoxyethane provides excellent solubility for the quinoline and supports the catalytic cycle. Toluene/EtOH/Water is a viable alternative. |

| Stoichiometry | 1.05 equiv. | Strict control of the boronic acid stoichiometry is the single most important factor to prevent bis-coupling. |

Experimental Protocols

Protocol A: Site-Selective C2-Arylation (Mono-Coupling)

Objective: Synthesize 2-aryl-7-bromoquinoline with >95:5 regioselectivity.

Materials:

-

This compound (1.0 equiv, 1.0 mmol, 287 mg)

-

Arylboronic acid (1.05 equiv, 1.05 mmol)

-

Pd(PPh₃)₄ (0.03 equiv, 0.03 mmol, 35 mg)

-

Na₂CO₃ (2.0 equiv, 2.0 mmol, 1.0 mL of 2M aq. solution)

-

DME (dimethoxyethane) (4.0 mL)

Step-by-Step Procedure:

-

Setup: In a 20 mL microwave vial or round-bottom flask, add this compound, arylboronic acid, and Pd(PPh₃)₄.

-

Inert Atmosphere: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

-

Reaction:

-

Thermal: Heat to 60°C (oil bath) for 4–6 hours.

-

Microwave: Irradiate at 80°C for 20 minutes.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS. Look for the consumption of starting material. If >5% bis-coupled product appears, stop immediately.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography on silica gel. Gradient: 0-10% EtOAc in Hexanes.

-

Elution Order: Bis-coupled product (fastest) → 2-Aryl-7-bromo product (major) → Starting material (if incomplete).

-

Critical Control Point: Do not exceed 80°C. Higher temperatures activate the C7 position significantly.

Protocol B: Sequential C7-Arylation (Synthesis of 2,7-Diarylquinolines)

Objective: Install a second, different aryl group at the C7 position.

Materials:

-

2-Aryl-7-bromoquinoline (Product from Protocol A) (1.0 equiv)

-

Arylboronic acid #2 (1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv) OR Pd(dppf)Cl₂ (0.05 equiv)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane / Water (4:1)

Rationale: The C7-bromide is deactivated. Standard Pd(PPh₃)₄ may be too slow. We switch to a more active system (SPhos or dppf) and a stronger base (Phosphate) to force the reaction.

Step-by-Step Procedure:

-

Setup: Combine the 2-substituted-7-bromoquinoline, the second boronic acid, and the catalyst system in a vial.

-

Reaction: Heat to 100°C for 12–16 hours (or MW 120°C for 30 min).

-

Workup: Standard extraction with EtOAc/Water.

-

Purification: Flash chromatography. The 2,7-diarylquinoline is typically more polar than the mono-bromide precursor.

Troubleshooting & Optimization Guide

| Issue | Root Cause | Corrective Action |

| Low Regioselectivity (Mixture of C2/C7) | Reaction temperature too high. | Lower temperature to 40-50°C. Switch to Pd(PPh₃)₄ if using a more active catalyst. |

| Significant Bis-Coupling | Excess boronic acid used. | Reduce boronic acid to 0.95 equiv. Add the boronic acid solution slowly via syringe pump over 1 hour. |

| No Reaction at C7 (Step 2) | Deactivated aryl bromide. | Switch ligand to XPhos or SPhos (Buchwald ligands). Switch solvent to n-Butanol or Toluene and increase temp to 110°C. |

| Protodeboronation | Unstable boronic acid. | Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt. Add base only after heating begins. |

Safety & Handling (MSDS Highlights)

-

This compound: Irritant. Avoid inhalation of dust.

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

DME (Dimethoxyethane): Reproductive toxin and highly flammable. Use Dioxane or Toluene as safer alternatives if safety regulations require.

References

-

Mechanistic Basis of Heteroaryl Coupling

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source:Chem. Sci., 2013, 4, 2241-2252.

-

URL:[Link]

- Context: Defines the general rule that C-X bonds α-to-nitrogen (C2) are more reactive toward oxidative addition than remote aryl halides (C7).

-

Specific Reactivity of Haloquinolines

- Title: Studies of one-pot double couplings on dibromoquinolines.

- Source:Tetrahedron Lett., 2011, 52(36), 4654-4658.

-

URL:[Link]

- Context: Discusses the challenges and solutions for achieving regioselectivity in dibromoquinoline systems, specifically highlighting the reactivity differences.

-

General Suzuki Protocol

-

Advanced Ligands for Deactivated Bromides (Step 2)

- Title: Palldium-Catalyzed Reaction of Aryl Halides with Arylboronic Acids.

- Source:J. Am. Chem. Soc., 1999, 121, 9550. (Buchwald et al.)

-

URL:[Link]

- Context: Justifies the use of SPhos/XPhos for the second, more difficult coupling

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,7-Dibromoquinoline for the Synthesis of Novel Disubstituted Quinolines

Introduction: The Strategic Importance of 2,7-Disubstituted Quinolines

The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Specifically, the 2,7-disubstituted quinoline framework allows for the development of molecules with unique three-dimensional structures and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and hetero-biaryl structures from readily available organoboron compounds and organic halides.[3][4][5][6]

This application note provides a detailed guide for researchers engaged in the synthesis of 2,7-diarylquinolines via the palladium-catalyzed Suzuki-Miyaura coupling of 2,7-dibromoquinoline. We will explore the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reaction parameters, present a detailed experimental protocol, and offer a troubleshooting guide to overcome common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[7][8] This is often the rate-determining step of the reaction.[8] The reactivity of organic halides follows the general trend: I > OTf > Br >> Cl.[6][8]

-

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[7][8] Crucially, the organoboron species must be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic "ate" complex, which facilitates the transfer.[10]

-

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7][8]

Rational Selection of the Catalytic System

The success of coupling with a di-haloaromatic substrate like this compound is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While numerous palladium sources can be effective, they generally fall into two categories:

-

Simple Salts/Complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) : These are often paired with external ligands. They are cost-effective but require in-situ formation of the active Pd(0) species.

-

Pre-formed Catalyst Complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) : These complexes offer better stability and often lead to more reproducible results.[1] For challenging couplings, modern pre-catalysts that feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often superior.[7][11]

The Critical Role of Ligands

Ligands stabilize the palladium center, prevent its precipitation as inactive palladium black, and critically modulate its reactivity.[7]

-

Electron-rich and Bulky Ligands : For aryl bromides, particularly on an electron-deficient ring system like quinoline, electron-rich and sterically hindered ligands are essential. They facilitate the oxidative addition step and promote the final reductive elimination.[8] Examples include trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and advanced biaryl phosphines (e.g., SPhos, XPhos).[8][10][11]

-

Bidentate Ligands : Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are highly effective, offering thermal stability and promoting high catalytic turnover.[1] The use of [PdCl₂(dppf)] is a common and reliable choice for a wide range of Suzuki couplings.[1]

Choice of Base and Solvent

-

Base : The base is not merely a spectator; its role is to activate the boronic acid for transmetalation.[10]

-

Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[1] K₃PO₄ is a strong, non-nucleophilic base that is effective for less reactive substrates.

-

Aqueous Conditions : The reaction often benefits from the presence of water, which helps to dissolve the inorganic base and facilitate the formation of the boronate species.

-

-

Solvent : A polar, aprotic solvent is typically used to ensure solubility of all components.

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the di-arylation of this compound. It is based on established methods for similar di-haloheteroaromatic systems.[1][2] Researchers should perform initial small-scale trials to optimize conditions for their specific arylboronic acid.

Materials and Reagents

-

This compound (1.0 eq.)

-

Arylboronic Acid (2.2 - 2.5 eq.)

-

Palladium Catalyst (e.g., [PdCl₂(dppf)], 3-5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 - 4.0 eq.)

-

Solvent (e.g., 1,4-Dioxane and Water, 3:1 ratio)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), the base (e.g., Cs₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., [PdCl₂(dppf)], 0.05 eq.).

-

Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent Addition : Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 3:1 v/v) by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[9]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[1]

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired 2,7-diarylquinoline product.

-

Characterization : Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Comparative Data and Catalyst Performance

While specific data for this compound is dispersed, performance can be reliably inferred from studies on analogous dihaloquinolines. The following table summarizes effective conditions reported for similar substrates, providing a strong starting point for optimization.

| Substrate | Palladium Source (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 5,7-Dibromo-8-methoxyquinoline | PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O | 90 | 70-85 | [2] |

| 2-(4-Bromophenoxy)quinoline | [PdCl₂(dppf)] (N/A) | dppf | Cs₂CO₃ | 1,4-Dioxane / H₂O | N/A | High | [1] |

| 2,4-Dichloroquinoline (Arylation at C4) | Pd/C (10) | PPh₃ | K₂CO₃ | H₂O | N/A | Good | [12] |

| 6,8-Dibromo-tetrahydroquinoline | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O | 90 | 68-82 | [2] |

N/A: Not explicitly stated in the abstract.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Poor choice of base or solvent.4. Low reaction temperature. | 1. Use a fresh catalyst or a more robust pre-catalyst.2. Ensure rigorous degassing of solvents and inerting of the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).4. Increase the reaction temperature. |

| Formation of Palladium Black | 1. Ligand dissociation or degradation.2. High reaction temperature. | 1. Increase ligand-to-palladium ratio or switch to a more sterically bulky/stable ligand (e.g., XPhos, dppf).2. Lower the reaction temperature if possible. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedures.2. Lower the catalyst loading or screen a different palladium source/ligand combination. |

| Mono-arylation Product Dominates | 1. Insufficient reaction time or temperature.2. Deactivation of the catalyst after the first coupling.3. Insufficient equivalents of boronic acid or base. | 1. Extend the reaction time and/or increase the temperature.2. Add a second portion of fresh catalyst midway through the reaction.3. Ensure at least 2.2 equivalents of boronic acid and 3.0 equivalents of base are used. |

References

-

Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ScienceDirect. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journals. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2018). ResearchGate. Retrieved from [Link]

-

Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). PubMed. Retrieved from [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. (2014). ResearchGate. Retrieved from [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. Retrieved from [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][13]-Fused Indole Heterocycles. (2014). ACS Publications. Retrieved from [Link]

-

(PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

Application Note: A Protocol for the Regioselective Synthesis of 2-Amino-7-bromoquinoline via Buchwald-Hartwig Amination

Abstract

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-7-bromoquinoline, a key intermediate for pharmaceutical development. The methodology leverages a regioselective Buchwald-Hartwig C-N cross-coupling reaction, starting from the readily available 2,7-dibromoquinoline. We delve into the mechanistic rationale, optimization of reaction parameters, and provide a step-by-step guide for synthesis, purification, and characterization. This protocol is designed to be a self-validating system, complete with troubleshooting guidance to ensure robust and reproducible results.

Introduction and Scientific Rationale

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient pathway to synthesize aryl amines from aryl halides with exceptional functional group tolerance.[5][6][7]

The target molecule, 2-amino-7-bromoquinoline, presents a unique synthetic challenge: the selective amination at the C2 position of a dihalogenated precursor. The inherent electronic properties of the quinoline ring render the C2 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst compared to the C7 position. This protocol exploits this reactivity difference to achieve high regioselectivity.

A primary challenge in this synthesis is the use of ammonia as a nucleophile, as it can act as a potent inhibitor of the palladium catalyst.[3] To circumvent this, our protocol employs an "ammonia equivalent" or surrogate, specifically lithium bis(trimethylsilyl)amide (LHMDS), which participates in the coupling reaction efficiently.[8][9] A subsequent in-situ hydrolysis step unmasks the primary amine, yielding the desired product.

Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The core steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound), forming a Pd(II) intermediate.[10][11]

-

Amine Coordination & Deprotonation: The ammonia surrogate (LHMDS) coordinates to the palladium center. The strong base present in the reaction mixture facilitates this process, leading to a palladium-amido complex.

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential as they stabilize the palladium complexes and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. youtube.com [youtube.com]

- 13. Buchwald Ligands [sigmaaldrich.com]

Application Notes & Protocols for the Synthesis of 2,7-Disubstituted Quinoline Derivatives for Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Importance of the Quinoline Scaffold in OLEDs

The quinoline core, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in materials science, particularly in the design of molecules for organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature makes it an excellent acceptor unit for creating robust charge-transporting and emissive materials. Quinoline derivatives are noted for their high thermal and electrochemical stability, properties crucial for the longevity and performance of OLED devices.[1][2]

The 2,7-disubstitution pattern on the quinoline ring is of particular strategic importance. This substitution allows for the creation of a modular "donor-acceptor" (D-A) or "donor-acceptor-donor" (D-A-D) architecture. By attaching electron-donating groups (e.g., aryl amines, carbazoles) at these positions, researchers can precisely tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for:

-

Controlling Emission Color: The energy gap between the HOMO and LUMO largely determines the emission wavelength, enabling the design of emitters across the visible spectrum, especially for the challenging blue region.[3][4]

-

Enhancing Charge Carrier Injection/Transport: Matching the energy levels of the emissive material with adjacent layers in the OLED stack (hole-transport layer and electron-transport layer) is key to achieving efficient device operation.

-

Improving Quantum Efficiency: The strategic placement of bulky substituents can induce a twisted molecular conformation, which helps to minimize intermolecular quenching effects (aggregation-caused quenching) and can promote high photoluminescence quantum yields (PLQY).[1] Materials designed this way can also exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies approaching 100%.[5][6]

This document provides a guide to the primary synthetic strategies for accessing 2,7-disubstituted quinolines and offers a detailed, field-proven protocol for their synthesis and characterization.

Core Synthetic Strategies: Building and Functionalizing the Quinoline Core

There are two primary approaches to synthesizing 2,7-disubstituted quinolines: (A) constructing a pre-functionalized quinoline core via classical named reactions, or (B) creating a dihalogenated quinoline scaffold that can be functionalized in subsequent steps using modern cross-coupling reactions. The latter approach generally offers greater modularity and is the focus of our detailed protocol.

Classical Quinoline Synthesis

-

Friedländer Annulation: This is a straightforward and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[7][8][9][10] By choosing appropriately substituted starting materials, one can directly install functionalities, although the availability of starting materials can sometimes be a limitation.

-

Skraup-Doebner-von Miller Synthesis: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[11][12] While powerful, it often requires harsh acidic conditions, and controlling the regioselectivity can be challenging, typically favoring 2- or 4-substituted products.[12]

Post-Synthesis Functionalization via Cross-Coupling

This is the most prevalent and flexible strategy in modern materials chemistry. The synthesis begins with a stable, easily accessible 2,7-dihaloquinoline (typically dibromo- or dichloroquinoline). This core then serves as a scaffold for introducing a wide variety of aryl or amino groups using palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction couples the haloquinoline with an arylboronic acid or ester. It is one of the most widely used methods due to its functional group tolerance, the commercial availability of a vast library of boronic acids, and generally high yields.[13][14][15]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the haloquinoline and a primary or secondary amine (e.g., carbazole, diphenylamine).[16][17][18][19] This is the premier method for installing hole-transporting amine functionalities onto the quinoline core.

The general workflow for the post-synthesis functionalization strategy is visualized below.

Caption: General synthetic strategies for 2,7-disubstituted quinolines.

Detailed Protocol: Synthesis of 2,7-di(pyren-1-yl)quinoline

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a highly fluorescent, blue-emitting quinoline derivative. Pyrene is chosen as the substituent due to its high quantum yield and thermal stability.

Target Molecule: 2,7-di(pyren-1-yl)quinoline Starting Material: this compound Reaction: Palladium-catalyzed Suzuki-Miyaura Coupling

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| This compound | C₉H₅Br₂N | 286.95 | Sigma-Aldrich | Starting scaffold. |

| Pyrene-1-boronic acid | C₁₆H₁₁BO₂ | 246.07 | Combi-Blocks | Coupling partner. |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | Strem Chemicals | Catalyst. Handle in an inert atmosphere. |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | Base. Must be finely ground and dried. |

| Toluene | C₇H₈ | 92.14 | Acros Organics | Anhydrous, <50 ppm H₂O. |

| Ethanol | C₂H₅OH | 46.07 | Decon Labs | For solvent mixture. |

| Deionized Water | H₂O | 18.02 | - | Degassed. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | For extraction and chromatography. |

| Hexane | C₆H₁₄ | 86.18 | VWR | For chromatography. |

| Silica Gel | SiO₂ | 60.08 | SiliCycle | 230-400 mesh for column chromatography. |

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling synthesis.

Step-by-Step Procedure

-

Preparation: To a 100 mL three-neck round-bottom flask, add this compound (1.0 g, 3.48 mmol), pyrene-1-boronic acid (1.89 g, 7.67 mmol, 2.2 eq.), and finely powdered anhydrous potassium carbonate (1.92 g, 13.9 mmol, 4.0 eq.).

-

Rationale: An excess of the boronic acid (2.2 eq.) is used to drive the reaction to completion for the disubstitution. A strong inorganic base like K₂CO₃ is required for the transmetalation step of the Suzuki catalytic cycle.

-

-

Inerting the Atmosphere: Equip the flask with a reflux condenser and a nitrogen gas inlet. Add tetrakis(triphenylphosphine)palladium(0) (201 mg, 0.174 mmol, 5 mol%). The flask is then subjected to three cycles of evacuation and backfilling with nitrogen.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and will decompose, halting the reaction. Maintaining an inert atmosphere is critical for catalytic activity.

-

-

Solvent Addition and Reflux: Add a degassed solvent mixture of Toluene (30 mL), Ethanol (10 mL), and deionized water (10 mL) via cannula. The reaction mixture is heated to 95 °C and stirred vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Rationale: The toluene/ethanol/water solvent system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Refluxing provides the necessary activation energy.

-

-

Workup: After cooling to room temperature, add 50 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Rationale: The aqueous workup removes the inorganic salts (K₂CO₃, boronic acid byproducts). DCM is an effective solvent for extracting the organic product.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue is purified by column chromatography on silica gel using a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., hexane:DCM 9:1 to 7:3).

-

Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, monosubstituted intermediates, and catalyst residues.

-

-

Final Product: The product-containing fractions are combined and the solvent is evaporated to yield 2,7-di(pyren-1-yl)quinoline as a bright yellow solid. Expected yield: 70-80%.

Characterization and Performance Metrics

To validate the synthesis and evaluate the material's suitability for OLEDs, a suite of characterization techniques is employed.

Structural Confirmation

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule by showing the expected chemical shifts and coupling constants for the quinoline and pyrene protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

Photophysical and Electrochemical Properties

These properties are crucial for predicting the performance of the material in an OLED device.

| Property | Technique | Information Gained | Typical Values for Blue Emitters |

| Absorption | UV-Visible Spectroscopy | Determines the wavelengths of light the material absorbs and provides an estimate of the optical bandgap. | λ_max ~350-400 nm |

| Emission | Photoluminescence (PL) Spec. | Measures the emission spectrum (color) and the photoluminescence quantum yield (PLQY), a measure of efficiency. | λ_em ~450-480 nm; PLQY > 70% |

| Electrochemical Potentials | Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels. | HOMO: -5.4 to -6.0 eV; LUMO: -2.5 to -3.0 eV |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), indicating the material's stability during device fabrication. | Td (5% weight loss) > 350 °C |

OLED Device Performance

Ultimately, the material must be tested in a fabricated OLED device. Key performance metrics include:

-

External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.

-

Luminous Efficiency (cd/A): A measure of the light output per unit of current.

-

Power Efficiency (lm/W): A measure of the light output per unit of power consumed.

-

CIE Coordinates: A pair of values (x, y) that define the exact emission color on a standardized chromaticity diagram. For deep blue, target coordinates are near (0.15, 0.08).[3]

For example, a device using a 2,7-disubstituted carbazole derivative as a blue emitter achieved an EQE of 13.33% and a current efficiency of 15.26 cd/A.[20]

Conclusion and Outlook

The post-functionalization of a 2,7-dihaloquinoline core via palladium-catalyzed cross-coupling reactions represents a highly effective and modular strategy for developing advanced materials for OLEDs. By carefully selecting the substituents, researchers can rationally design molecules with tailored photophysical, electrochemical, and thermal properties. The detailed protocol provided for the Suzuki-Miyaura coupling serves as a robust template for the synthesis of a wide array of 2,7-diarylquinolines. Future research will continue to focus on developing novel quinoline derivatives that push the boundaries of efficiency, color purity, and operational stability, particularly for next-generation TADF and deep-blue emitters.

References

-

Lukinavičius, G., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(21), 6649. Available at: [Link]

-

Bobbitt, K., et al. (2015). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Synthetic Communications, 45(1), 1-15. Available at: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Lukinavičius, G., et al. (2021). (PDF) 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. ResearchGate. Available at: [Link]

-

An Overview of Named Reactions in Quinoline Synthesis. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 58-65. Available at: [Link]

-

Youssif, B. G., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]

-

Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Materials Science and Engineering, 6(4), 112-116. Available at: [Link]

-

Wang, C., et al. (2019). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 3(10), 2137-2144. Available at: [Link]

-

Huang, J., et al. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Applied Materials & Interfaces, 11(23), 21051-21058. Available at: [Link]

-

Baranov, D., et al. (2018). Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. Dyes and Pigments, 159, 349-358. Available at: [Link]

-

Adachi, C., et al. (2014). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Journal of Photopolymer Science and Technology, 27(2), 235-240. Available at: [Link]

-

Wang, L., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840-5843. Available at: [Link]

-

Lee, J., et al. (2020). Blue Fluorescent Organic Light-Emitting Diodes Using 11,11-Dimethyl-3-(10-phenylanthracen-9-yl)-11H-Indeno[1,2-b]quinoline. Journal of Nanoscience and Nanotechnology, 20(8), 5157-5161. Available at: [Link]

-

Volyniuk, D., et al. (2020). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. The Journal of Physical Chemistry C, 124(28), 15456-15467. Available at: [Link]

-

Reddy, G. S., et al. (2019). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Molecules, 24(18), 3326. Available at: [Link]

-

Hosseini-Sarvari, M., & Etemadi-Davan, E. (2013). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 60(5), 525-530. Available at: [Link]

-

Schmid, G., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 42(37), 13612-13621. Available at: [Link]

-

Ökten, S., et al. (2018). Main structures of substituted quinoline derivatives. Flouresans yield... ResearchGate. Available at: [Link]

-

Duan, R., et al. (2017). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C, 5(20), 4923-4929. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Podsiadły, R., et al. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 14(21), 6393. Available at: [Link]

-

Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(33), 15461-15469. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024). ResearchGate. Available at: [Link]

-

Mekeridis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Nanomaterials, 14(20), 1623. Available at: [Link]

-

Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. (2018). ResearchGate. Available at: [Link]

-

Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

-

Eisch, J. J., & Dluzniewski, T. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269-1274. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15998-16019. Available at: [Link]

-

Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (2011). ResearchGate. Available at: [Link]

-

All 'Bout Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 54(6), 1269-1274. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Blue Fluorescent Organic Light-Emitting Diodes Using 11,11-Dimeth...: Ingenta Connect [ingentaconnect.com]